molecular formula C18H24I3N3O8 B029793 Ioxilan CAS No. 107793-72-6

Ioxilan

Cat. No.: B029793
CAS No.: 107793-72-6
M. Wt: 791.1 g/mol
InChI Key: UUMLTINZBQPNGF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ioxilan is a diagnostic contrast agent primarily targeting the blood vessels . It is used in various medical imaging procedures, such as angiography, urography, and computed tomographic scans . The primary role of this compound is to enhance the contrast in these imaging procedures, allowing for better visualization of the internal structures of the human body .

Mode of Action

This compound is a tri-iodinated diagnostic contrast agent . Upon intravascular injection, it results in the opacification of vessels in the path of flow of the contrast medium . This opacification permits radiographic visualization of the internal structures of the human body until significant hemodilution occurs . The degree of contrast enhancement is directly related to the iodine content in the administered dose .

Biochemical Pathways

The mechanism of action of this compound is rooted in its ability to absorb X-rays . This compound is a water-soluble, iodine-containing compound . When administered into the body, it disperses into the bloodstream and eventually diffuses into the tissues . The iodine atoms in this compound absorb X-rays, and this absorption is what allows for the opacification of the blood vessels and the subsequent visualization of internal structures .

Pharmacokinetics

In healthy young male and female volunteers who each received this compound injection, the drug showed biphasic and first-order pharmacokinetics . This compound is distributed mainly in the blood, as suggested by the apparent volume of distribution (central compartment) . The half-life of this compound is approximately 137 minutes in men and 102 minutes in women . About 93.7% of this compound is excreted in the urine, with negligible amounts excreted in bile/feces .

Result of Action

The primary result of this compound’s action is the opacification of blood vessels, which permits radiographic visualization of the internal structures of the human body . This enhanced visualization can aid in the diagnosis and treatment of various medical conditions, as it allows healthcare professionals to examine the structure and function of internal organs and vessels .

Action Environment

The action of this compound can be influenced by several environmental factors. For instance, patients with severe renal impairment, combined renal/hepatic disease, thyroid dysfunction, multiple myeloma, anuria, pheochromocytoma, sickle cell, congestive heart failure, severe arterial/venous disease may exhibit altered responses to this compound . Additionally, the hydration status of the patient can impact the action of this compound, as patients should be well hydrated before and after the procedure . The efficacy of this compound can also be affected by the presence of allergies (such as bronchial asthma, hay fever, food allergies) .

Safety and Hazards

Severe cutaneous adverse reactions (SCAR), including Stevens-Johnson syndrome and toxic epidermal necrolysis (SJS/TEN), acute generalized exanthematous pustulosis (AGEP) and drug reaction with eosinophilia and systemic symptoms (DRESS), may develop from 1 hr to several weeks after intravascular contrast agent administration . Ioxilan may cause renal failure in patients with advanced vascular disease, diabetes . It should be well hydrated before/after procedure .

Biochemical Analysis

Biochemical Properties

Ioxilan plays a significant role in biochemical reactions. It is nonionic and does not dissociate in solution . The degree of contrast enhancement in imaging procedures is directly related to the iodine content in the administered dose .

Cellular Effects

Intravascular injection of this compound results in opacification of vessels in the path of flow of the contrast medium, permitting radiographic visualization of the internal structures of the human body until significant hemodilution occurs . This allows for detailed imaging of various types of cells and cellular processes.

Molecular Mechanism

The mechanism of action of this compound involves its intravascular injection which results in opacification of vessels in the path of flow of the contrast medium . This allows for radiographic visualization of the internal structures of the human body until significant hemodilution occurs .

Temporal Effects in Laboratory Settings

Peak iodine plasma levels occur immediately following rapid intravenous injection of this compound. Iodine plasma levels fall rapidly within 5 to 10 minutes . This can be accounted for by the dilution in the vascular and extravascular fluid compartments .

Metabolic Pathways

There is no evidence for metabolism of this compound . It is mainly distributed in the blood .

Transport and Distribution

This compound is distributed mainly in the blood as suggested by the apparent volume of distribution . Binding of this compound to plasma protein is negligible .

Subcellular Localization

The subcellular localization of this compound is primarily within the blood vessels due to its intravascular administration . It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Properties

IUPAC Name

5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-1-N-(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(31)22-2-3-25)13(19)12(15(16)21)18(32)23-4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMLTINZBQPNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCCO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048717
Record name Ioxilan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

791.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Intravascular injection results in opacification of vessels in the path of flow of the contrast medium, permitting radiographic visualization of the internal structures of the human body until significant hemodilution occurs.
Record name Ioxilan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09135
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

107793-72-6
Record name Ioxilan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107793-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ioxilan [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107793726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ioxilan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09135
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ioxilan
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760056
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Record name Ioxilan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOXILAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4YJ7J11TG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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